molecular formula C17H11NO2 B2603548 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile CAS No. 1409440-76-1

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile

Cat. No.: B2603548
CAS No.: 1409440-76-1
M. Wt: 261.28
InChI Key: DKEHUJVTIZIZIW-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran moiety, a phenyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(1-Benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile is unique due to its combination of a benzofuran ring, a phenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-3-oxo-2-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-14(12-6-2-1-3-7-12)17(19)15-11-20-16-9-5-4-8-13(15)16/h1-9,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHUJVTIZIZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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